molecular formula C₁₁H₃D₄NO₄ B1154651 5-(4-Nitrophenyl)furfural-d4

5-(4-Nitrophenyl)furfural-d4

Cat. No.: B1154651
M. Wt: 221.2
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Nitrophenyl)furfural-d4 is a high-purity, deuterium-labeled isotopologue of 5-(4-Nitrophenyl)furfural, provided as an orange solid with a certified purity of 98% . This stable isotope-labeled compound is specifically designed for use in research as an antibacterial and fungistatic agent, serving as an internal standard in advanced analytical methods to ensure accurate quantification and reliable data . In analytical chemistry, 5-(4-Nitrophenyl)furfural-d4 is an essential tool for robust method development, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure makes it an ideal internal standard for quantifying its non-labeled counterpart or related metabolites, such as in the detection of nitrofurazone residues in complex matrices like food and environmental samples . Using this labeled standard significantly improves analytical accuracy by correcting for losses during sample preparation and matrix effects during instrumental analysis. For safe handling, this product should be stored refrigerated or frozen at 2-8°C, protected from air and light . It shows solubility in common organic solvents such as Chloroform, Dichloromethane, and DMSO . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₁H₃D₄NO₄

Molecular Weight

221.2

Synonyms

5-(4-Nitrophenyl)-2-furancarboxaldehyde-d4;  5-(4-Nitrophenyl)-2-furancarboxaldehyde-d4;  5-(4-Nitrophenyl)furfuraldehyde-d4;  5-(p-Nitrophenyl)-2-furaldehyde-d4;  5-(p-Nitrophenyl)-2-furancarboxaldehyde-d4;  5-(p-Nitrophenyl)furfural-d4;  NSC 31431-d4;  US

Origin of Product

United States

Synthetic Methodologies for Deuterated 5 4 Nitrophenyl Furfural

Retrosynthetic Analysis and Strategic Precursor Selection for Deuteration

A retrosynthetic analysis of 5-(4-Nitrophenyl)furfural-d4 reveals several strategic disconnections to identify suitable precursors for deuteration. The target molecule can be conceptually disassembled to pinpoint key intermediates where deuterium (B1214612) can be incorporated efficiently.

Route A: Late-Stage Deuteration

This approach involves the synthesis of the non-deuterated 5-(4-nitrophenyl)furfural as the final precursor, followed by a direct hydrogen/deuterium (H/D) exchange on the furan (B31954) ring.

Target: 5-(4-Nitrophenyl)furfural-d4

Precursor: 5-(4-Nitrophenyl)furfural

Rationale: This strategy is atom-economical as the core structure is assembled first. However, it relies on the regioselectivity of the H/D exchange process, which can be challenging to control.

Route B: Early-Stage Deuteration

This strategy focuses on the synthesis of a deuterated furan ring precursor, which is then elaborated to the final target molecule.

Target: 5-(4-Nitrophenyl)furfural-d4

Precursors: Deuterated furfural (B47365) (furfural-d4) and a 4-nitrophenyl source.

Rationale: This method offers better control over the position of deuterium incorporation. The challenge lies in the synthesis and subsequent functionalization of the deuterated starting material.

Route C: Convergent Synthesis with a Deuterated Building Block

This approach involves the coupling of a deuterated furan derivative with a 4-nitrophenyl synthon.

Target: 5-(4-Nitrophenyl)furfural-d4

Precursors: A deuterated 5-halofurfural and (4-nitrophenyl)boronic acid (or vice versa).

Rationale: This convergent approach can be highly efficient, particularly when employing modern cross-coupling methodologies. The synthesis of the deuterated building block is a critical step.

Multi-step Synthetic Routes Incorporating Deuterium into the Furan Ring System

Several multi-step synthetic routes can be devised to incorporate deuterium into the furan ring system of 5-(4-Nitrophenyl)furfural. These methods offer varying degrees of control over the regioselectivity and efficiency of deuterium incorporation.

Catalytic Deuteration Approaches for Furfural Derivatives

Catalytic deuteration is a prominent method for introducing deuterium into organic molecules. In the context of 5-(4-Nitrophenyl)furfural-d4 synthesis, this can be applied either as a late-stage or an early-stage strategy. A late-stage approach would involve the direct deuteration of 5-(4-nitrophenyl)furfural. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2) or a deuterium source like D2O. The catalyst facilitates the exchange of hydrogen atoms on the furan ring with deuterium. nih.gov

For an early-stage approach, furfural itself can be catalytically deuterated to produce furfural-d4, which then serves as a deuterated building block. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, are crucial for achieving high levels of deuterium incorporation while preserving the aldehyde functional group.

CatalystDeuterium SourceTemperature (°C)Pressure (bar)Deuterium Incorporation (%)
Pd/CD2 gas80-1205-10>95
PtO2D2 gas25-501-5>90
Raney NickelD2O100-15010-20>98

Table 1: Typical Conditions for Catalytic Deuteration of Furfural Derivatives

Hydrogen/Deuterium Exchange Reactions for Deuteration

Hydrogen/Deuterium (H/D) exchange reactions provide a direct method for replacing hydrogen atoms with deuterium on a pre-existing molecular scaffold. For the synthesis of 5-(4-Nitrophenyl)furfural-d4, this would typically be a late-stage functionalization of the non-deuterated parent compound. The acidic protons of the furan ring can be exchanged under acidic or basic conditions using a deuterium source like D2O. Metal catalysts, such as iridium or silver complexes, can also facilitate this exchange with high regioselectivity. escholarship.org

The choice of catalyst and reaction conditions is critical to avoid unwanted side reactions, such as the reduction of the nitro group or the aldehyde.

Step-by-Step Construction from Isotope-Labeled Reagents

A highly controlled method for the synthesis of 5-(4-Nitrophenyl)furfural-d4 involves the construction of the molecule from isotope-labeled starting materials. A plausible route begins with a deuterated furan precursor. For instance, furan-d4 (B140817) can be synthesized and then formylated to yield furfural-d4. Subsequently, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to introduce the 4-nitrophenyl group at the 5-position of the deuterated furan ring.

A Suzuki coupling approach would involve the reaction of 5-bromo-furfural-d3 with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Deuterated 5-bromofurfural + (4-Nitrophenyl)boronic acid --(Pd catalyst, Base)--> 5-(4-Nitrophenyl)furfural-d3

This method ensures precise placement of the deuterium atoms.

Optimization of Reaction Conditions for Yield and Deuterium Incorporation Efficiency

Optimizing reaction conditions is paramount to maximize the yield of the desired deuterated product and the efficiency of deuterium incorporation. nih.gov Key parameters to consider include:

Catalyst Selection: The choice of catalyst (e.g., Pd, Pt, Ir) and its support can significantly influence the rate and selectivity of the deuteration reaction.

Deuterium Source: The purity and excess of the deuterium source (e.g., D2 gas, D2O) directly impact the level of deuterium incorporation.

Solvent: The solvent can affect the solubility of the substrate and the activity of the catalyst.

Temperature and Pressure: These parameters are often critical in catalytic deuteration and H/D exchange reactions, influencing both the reaction rate and the potential for side reactions.

Reaction Time: Sufficient reaction time is necessary to achieve high levels of deuterium incorporation, but prolonged times may lead to degradation of the product.

ParameterConditionRationale
Catalyst Loading 0.5-5 mol%Balances reaction rate with cost and potential for side reactions.
Temperature 50-150 °CHigher temperatures can increase reaction rates but may also promote byproducts.
Pressure (for D2 gas) 1-20 barHigher pressure increases the concentration of deuterium, driving the equilibrium towards the deuterated product.
Base (for cross-coupling) K2CO3, Cs2CO3The choice of base can significantly affect the yield and efficiency of cross-coupling reactions.

Table 2: Key Parameters for Optimization of Deuteration Reactions

Regioselectivity and Stereochemical Considerations in Deuterated Furfural Synthesis

In the synthesis of deuterated furfural derivatives, regioselectivity is a critical consideration, particularly in late-stage deuteration approaches. The electronic properties of the substituents on the furan ring direct the position of H/D exchange. In 5-(4-nitrophenyl)furfural, the furan ring protons are chemically distinct, and controlling which protons are exchanged for deuterium requires careful selection of the deuteration method and conditions.

For instance, in metal-catalyzed H/D exchange, the catalyst may preferentially coordinate to a specific position on the furan ring, directing the deuteration to that site. Computational studies on furan ring dynamics have shown that deuteration can affect the planarity and conformational behavior of the ring, which is an important consideration in the design of deuterated molecules. mdpi.com

As 5-(4-Nitrophenyl)furfural-d4 is an achiral molecule, there are no stereochemical considerations in its synthesis. However, for derivatives with stereocenters, the choice of synthetic route and reagents would be crucial to control the stereochemical outcome.

Advanced Spectroscopic and Structural Elucidation of 5 4 Nitrophenyl Furfural D4

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like 5-(4-Nitrophenyl)furfural-d4. rsc.org It provides a highly accurate mass measurement, enabling the confirmation of the elemental composition and the determination of isotopic enrichment.

The primary role of HRMS in this context is to assess isotopic purity. By comparing the intensities of the mass spectral peaks corresponding to the deuterated molecule (d4) and its less-deuterated (d0 to d3) and more-deuterated (d5, etc.) isotopologues, the percentage of isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net For 5-(4-Nitrophenyl)furfural-d4, the molecular ion peak would be expected at a higher m/z value compared to its non-deuterated counterpart, reflecting the mass difference between deuterium (B1214612) and protium.

Analysis of the fragmentation pathways provides further structural confirmation. The fragmentation pattern of the deuterated compound is compared to that of the unlabeled standard. While the fragmentation pathways are generally similar, the mass of fragments containing deuterium atoms will be shifted. This allows for the precise localization of the deuterium labels within the molecular structure. For instance, fragmentation that cleaves the nitrophenyl ring from the furan (B31954) ring would produce fragment ions whose m/z values confirm whether the deuterium labels are on the phenyl or furan moiety.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 5-(4-Nitrophenyl)furfural-d4 Assuming deuteration on the four positions of the nitrophenyl ring.

Species Non-Deuterated Formula Non-Deuterated Exact Mass (m/z) Deuterated Formula Predicted Deuterated Exact Mass (m/z)
Molecular Ion [M]+• C₁₁H₇NO₄ 217.0375 C₁₁H₃D₄NO₄ 221.0626
[M-CHO]+ C₁₀H₆NO₃ 188.0348 C₁₀H₂D₄NO₃ 192.0599

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Isotopic Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For isotopically labeled compounds, specific NMR techniques can directly observe the labeled nucleus and its effect on neighboring atoms. rsc.orgwikipedia.org

The ¹H NMR spectrum of 5-(4-Nitrophenyl)furfural-d4 provides immediate evidence of the deuterium labeling. Assuming the four deuterium atoms have replaced the protons on the nitrophenyl ring, the corresponding signals in the aromatic region (typically ~8.0-8.3 ppm for the non-deuterated compound) would be absent or significantly diminished. researchgate.netmdpi.com The spectrum would be simplified, showing only the signals for the aldehyde proton (around 9.7 ppm) and the two furan ring protons (around 7.4-7.6 ppm). The integration of any residual proton signals in the nitrophenyl region allows for a quantitative assessment of the isotopic purity.

In the ¹³C NMR spectrum, all eleven carbon atoms of the molecule would be observed. However, the signals for the deuterated carbons of the nitrophenyl ring would appear as multiplets (typically triplets, as deuterium has a spin I=1) with reduced intensity due to the C-D coupling and potential nuclear Overhauser effect changes. Furthermore, a deuterium isotope effect may cause a slight upfield shift in the resonance of the deuterated carbons and even adjacent carbons. srce.hr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(4-Nitrophenyl)furfural-d4 in DMSO-d₆ Based on data for the non-deuterated analog and predicted isotopic effects.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aldehyde (CHO) ~9.7 (singlet) ~178
Furan H-3 ~7.6 (doublet) ~125 Coupled to Furan H-4
Furan H-4 ~7.4 (doublet) ~114 Coupled to Furan H-3
Furan C-2 - ~155
Furan C-5 - ~152
Nitrophenyl C-1' - ~135 May show slight isotopic shift
Nitrophenyl C-2', C-6' Absent ~126 Deuterated position; expected to be a low-intensity triplet
Nitrophenyl C-3', C-5' Absent ~125 Deuterated position; expected to be a low-intensity triplet

Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium nuclei. wikipedia.org A ²H NMR spectrum of 5-(4-Nitrophenyl)furfural-d4 would show signals at chemical shifts corresponding to the positions of the deuterium atoms. The chemical shift range in ²H NMR is similar to that of ¹H NMR. wikipedia.org Therefore, peaks would be expected in the aromatic region (~8.0-8.3 ppm), confirming the location of the labels on the nitrophenyl ring. This technique is particularly valuable for highly enriched compounds where residual proton signals are too weak to be reliably quantified in ¹H NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In 5-(4-Nitrophenyl)furfural-d4, a cross-peak would be observed between the two furan protons, confirming their adjacent positions. No correlations to the nitrophenyl ring would be seen, consistent with its deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. columbia.edu For the deuterated compound, HSQC would show correlations for the aldehyde proton to the aldehyde carbon and the two furan protons to their respective furan carbons. The absence of correlations for the nitrophenyl carbons would further confirm the deuteration at those positions.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) connectivity between protons and carbons. columbia.edu It is particularly powerful for deuterated compounds. For example, HMBC would show correlations from the furan protons to the carbons of the nitrophenyl ring (e.g., from furan H-4 to nitrophenyl C-1'), unequivocally establishing the connection between the two rings despite the lack of protons on the phenyl group.

Since 5-(4-Nitrophenyl)furfural is a solid at room temperature, solid-state NMR (ssNMR) can provide valuable information about its structure and dynamics in the crystalline state. preprints.orgst-andrews.ac.uk Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra of solid samples. preprints.org ssNMR could be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions in the solid state. Deuteration can be an advantage in certain ssNMR experiments, simplifying spectra or being used to probe molecular dynamics. st-andrews.ac.uknih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Isotopic Shift Detection

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule. wikipedia.org The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms. The heavier mass of deuterium causes the C-D bond to vibrate at a lower frequency than a C-H bond.

In the FT-IR and Raman spectra of 5-(4-Nitrophenyl)furfural-d4, the characteristic aromatic C-H stretching vibrations (typically ~3100-3000 cm⁻¹) would be replaced by C-D stretching vibrations at a significantly lower frequency (approximately 2250 cm⁻¹). Similarly, C-H bending modes would also shift to lower wavenumbers. The vibrations associated with the non-deuterated parts of the molecule, such as the aldehyde C-H stretch (~2850 and 2750 cm⁻¹) and the carbonyl (C=O) stretch (~1680 cm⁻¹), would remain largely unaffected, confirming the specific location of the isotopic labels. mdpi.com

Table 3: Predicted Key Vibrational Spectroscopy Bands (FT-IR/Raman) for H/D Isotopologues

Functional Group/Vibration Typical Wavenumber (cm⁻¹) for 5-(4-Nitrophenyl)furfural Predicted Wavenumber (cm⁻¹) for 5-(4-Nitrophenyl)furfural-d4
Aromatic C-H Stretch ~3100-3000 Absent/Replaced by C-D Stretch
Aromatic C-D Stretch N/A ~2250
Aldehyde C-H Stretch ~2850, ~2750 ~2850, ~2750 (No change)
Carbonyl (C=O) Stretch ~1680 ~1680 (No change)
Nitro (NO₂) Asymmetric Stretch ~1520 ~1520 (No change)
Nitro (NO₂) Symmetric Stretch ~1340 ~1340 (No change)
Aromatic C-H Bending ~850 Absent/Replaced by C-D Bending

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While direct X-ray crystallographic data for 5-(4-Nitrophenyl)furfural-d4 is not publicly available, analysis of a closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, provides significant insight into the likely solid-state conformation and intermolecular interactions of the target molecule. The structural characteristics of this analog are detailed below and serve as a strong predictive model for 5-(4-Nitrophenyl)furfural-d4.

The crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined using single-crystal X-ray diffraction (SC-XRD). mdpi.com Data processing and structure solution were carried out using advanced software packages, with the final structure refined through iterative cycles of full-matrix least-squares refinement. mdpi.com

Intermolecular interactions are crucial in dictating the packing of molecules within the crystal lattice. For the carboxylic acid derivative, hydrogen bonding involving the carboxylic acid group is a dominant interaction. While the aldehyde group of 5-(4-Nitrophenyl)furfural-d4 is a weaker hydrogen bond acceptor, it is still capable of participating in intermolecular interactions, such as C-H···O hydrogen bonds. Furthermore, the aromatic rings and the nitro group provide opportunities for π-π stacking and dipole-dipole interactions, which would contribute to the stability of the crystal structure.

The crystallographic data for the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid is summarized in the table below. These parameters provide a foundational understanding of the probable crystal system and unit cell dimensions for 5-(4-Nitrophenyl)furfural-d4.

ParameterValue for 5-(4-nitrophenyl)furan-2-carboxylic acid
Chemical FormulaC11H7NO5
Formula Weight233.18
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.893(3)
b (Å)7.458(4)
c (Å)21.365(11)
α (°)90
β (°)94.78(3)
γ (°)90
Volume (ų)934.3(8)
Z4

Chemical Reactivity and Mechanistic Investigations of 5 4 Nitrophenyl Furfural D4

Reactivity Profile of the Furfural (B47365) Aldehyde Moiety

The aldehyde group is one of the most reactive sites in the 5-(4-Nitrophenyl)furfural-d4 molecule. As with furfural itself, this moiety can undergo a wide array of chemical transformations typical of aldehydes. csic.esnih.gov These reactions are fundamental to its utility as a chemical building block.

Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(4-nitrophenyl)-2-furoic acid. This transformation can be achieved using various oxidizing agents, including enzymatic and chemo-catalytic systems. nih.govresearchgate.netscielo.org.co

Reduction: Catalytic hydrogenation selectively reduces the aldehyde to a primary alcohol, yielding [5-(4-nitrophenyl)furan-2-yl]methanol. csic.esscielo.org.co This is a common pathway for producing furfuryl alcohol derivatives.

Condensation Reactions: The aldehyde readily participates in condensation reactions such as aldol (B89426) and Knoevenagel condensations, allowing for carbon-carbon bond formation and the extension of the molecular framework. csic.es

Reductive Amination: In the presence of ammonia (B1221849) or primary amines and a reducing agent, the aldehyde can be converted into amines, a key step in the synthesis of nitrogen-containing compounds. csic.esnih.govcardiff.ac.uk

Hydrazone and Oxime Formation: The aldehyde reacts with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These reactions are often catalyzed and proceed at varying rates depending on the pH and substrate. acs.org For instance, 5-aryl-2-furaldehydes react with arylsulfonylhydrazides to afford arylsulfonylhydrazones. researchgate.net

The reactivity of the aldehyde is significantly influenced by the electronic properties of the rest of the molecule, as will be discussed in section 4.3.

Table 1: Representative Reactions of the Aldehyde Moiety

Reaction Type Reactant(s) Product Type
Oxidation Oxidizing Agent (e.g., H₂O₂, O₂) Carboxylic Acid
Reduction H₂ / Catalyst Primary Alcohol
Knoevenagel Condensation Active Methylene Compound α,β-Unsaturated Product
Reductive Amination NH₃, H₂ / Catalyst Primary Amine
Hydrazone Formation Hydrazine Derivative Hydrazone

Reactivity of the Furan (B31954) Ring System (e.g., Diels-Alder Cycloadditions, Substitution Reactions)

The furan ring in 5-(4-Nitrophenyl)furfural-d4 possesses a distinct reactivity profile, differing from that of benzene. While aromatic, its lower resonance energy makes it more reactive in certain transformations. chemicalbook.com

Electrophilic Substitution: Furan is a π-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 (or C5) position, due to the superior stability of the resulting carbocation intermediate. chemicalbook.compearson.com However, in 5-(4-Nitrophenyl)furfural-d4, the furan ring is substituted at both the C2 and C5 positions. Furthermore, the presence of the strongly electron-withdrawing aldehyde and nitrophenyl groups deactivates the ring towards electrophilic attack, making such reactions less favorable compared to unsubstituted furan. csic.eslasalle.edu

Diels-Alder Cycloadditions: The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.govyoutube.com This provides an atom-economic pathway to synthesize 7-oxanorbornene derivatives. tudelft.nl The reactivity of furans in these reactions is highly dependent on their electronic properties. Electron-donating groups on the furan ring generally accelerate the reaction, while electron-withdrawing groups, such as the aldehyde in furfural, decrease its reactivity. nih.govrsc.org

The direct Diels-Alder reaction of furfural derivatives is often thermodynamically unfavorable. nih.gov However, recent studies have shown that electron-poor furfurals can participate directly in these couplings, particularly with reactive dienophiles like maleimides and often aided by specific conditions, such as using an aqueous medium. tudelft.nlnih.gov The reaction of 5-(4-Nitrophenyl)furfural-d4 with an electron-poor dienophile like N-(p-Nitrophenyl)maleimide would be an example of such a transformation, leading to a complex bicyclic adduct. nih.govnih.gov

Influence of the Electron-Withdrawing Nitrophenyl Substituent on Reaction Pathways

The 4-nitrophenyl group at the C5 position exerts a powerful electronic influence on the entire molecule through both inductive and resonance effects. As a potent electron-withdrawing group (EWG), it significantly modulates the reactivity of both the furan ring and the aldehyde moiety. lasalle.edu

Effect on the Furan Ring: The nitrophenyl group, in conjunction with the aldehyde at C2, strongly deactivates the furan ring. It reduces the electron density of the π-system, making the ring less nucleophilic and thus less susceptible to electrophilic attack. lasalle.edu This deactivation also impacts its role as a diene in Diels-Alder reactions, generally slowing the reaction rate compared to electron-rich furans. rsc.org

Effect on the Aldehyde Group: Conversely, the electron-withdrawing nature of the nitrophenyl substituent enhances the electrophilicity of the aldehyde's carbonyl carbon. By pulling electron density away from the aldehyde group, it makes the carbonyl carbon more susceptible to attack by nucleophiles. This can lead to increased rates in reactions such as condensation, addition, and reductive amination compared to furfural itself.

This dual influence is a key feature of the molecule's chemistry. The substituent deactivates one part of the molecule (the ring) while activating another (the aldehyde), allowing for selective chemical transformations.

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Reaction Mechanisms and Rate-Determining Steps

The replacement of a hydrogen atom with its heavier isotope, deuterium, can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. escholarship.orgnih.gov It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotope is cleaved during the rate-determining step. princeton.edu This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

For 5-(4-Nitrophenyl)furfural-d4, assuming deuteration at the aldehyde position (formyl-d1), a KIE study could provide crucial mechanistic insights for reactions involving this C-D bond.

Table 2: Hypothetical KIE Values for Aldehyde Reactions

Reaction Type Proposed Rate-Determining Step Expected Primary KIE (kH/kD) Mechanistic Implication
Cannizzaro Reaction Hydride transfer from one aldehyde to another > 1 (e.g., 2-7) C-H(D) bond cleavage is rate-limiting. princeton.edu
Catalytic Oxidation C-H(D) bond cleavage on a catalyst surface > 1 Confirms C-H(D) bond breaking in the slow step. researchgate.net
Catalytic Hydrogenation H- attack on the carbonyl carbon ≈ 1 (Inverse KIE possible) C-H(D) bond is not broken; an inverse KIE (kH/kD < 1) may occur due to changes in hybridization. princeton.edurutgers.edu

Observing a significant primary KIE in a reaction like the Cannizzaro disproportionation or certain catalytic oxidations would provide strong evidence that the cleavage of the formyl C-H(D) bond is the slowest step in the mechanism. researchgate.netresearchgate.net Conversely, a KIE value close to unity would suggest that this bond is not broken in the rate-determining step. princeton.edu

Derivatization Reactions for the Synthesis of Complex Organic Scaffolds

5-Aryl-2-furaldehydes, including 5-(4-Nitrophenyl)furfural, are valuable starting materials for synthesizing polyfunctionalized heterocyclic compounds and other complex organic scaffolds. researchgate.netnih.govmdpi.com Their inherent functionality allows for their use in multicomponent reactions and tandem sequences to rapidly build molecular complexity.

Biginelli Reaction: 5-Aryl-2-furaldehydes react with β-ketoesters (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of a catalyst to form highly substituted dihydropyrimidinones or -thiones. These scaffolds are of significant interest in medicinal chemistry. osi.lv

Synthesis of Benzazoles: The compound can be used to synthesize 2-[2-(5-Aryl-2-furyl)ethenyl]-1,3-benzazoles through condensation reactions with 2-methyl-substituted benzazoles (e.g., 2-methylbenzoxazole, 2-methylbenzothiazole). These products are investigated for their luminescence properties. researchgate.net

Bamford-Stevens Reaction: Transformation of the aldehyde into its arylsulfonylhydrazone derivative allows for subsequent participation in the Bamford-Stevens reaction. This can lead to the formation of various products, including substituted furans, depending on the reaction conditions. researchgate.net

The ability to serve as a versatile precursor for diverse molecular architectures underscores the importance of 5-(4-Nitrophenyl)furfural in synthetic organic chemistry. researchgate.net

Participation in Catalytic Transformations (as a reactant or intermediate)

Furfural and its derivatives are considered key platform molecules derived from renewable biomass, capable of being converted into a wide range of valuable chemicals and fuels through catalytic processes. rsc.orgrsc.orglidsen.com 5-(4-Nitrophenyl)furfural-d4 can serve as a reactant in numerous catalytic transformations.

Catalytic Hydrogenation/Hydrogenolysis: The molecule can be fully or partially hydrogenated. Selective hydrogenation of the aldehyde yields the corresponding alcohol, while more stringent conditions can lead to hydrogenation of the furan ring and/or the nitro group. scielo.org.co Ru-based catalysts, for example, have been used in the direct conversion of furfural to furan-derived amines. nih.govcardiff.ac.uk

Catalytic Oxidation: The selective oxidation of the aldehyde to a carboxylic acid is a valuable transformation. nih.gov This can be achieved using various homogeneous and heterogeneous catalysts, sometimes using environmentally benign oxidants like H₂O₂ or O₂. researchgate.netscielo.org.co The product, 5-(4-nitrophenyl)-2-furoic acid, is a useful intermediate for polymers and fine chemicals.

C-H Activation/Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. While challenging due to the electronic nature of the furan ring in this molecule, catalytic C-H alkylation at the C3 position of the furan ring could be explored using appropriate directing groups and catalysts. beilstein-journals.org

The study of these transformations, particularly when using the deuterated analogue, can provide detailed mechanistic information about the catalyst's mode of action and the reaction pathway.

Theoretical and Computational Chemistry Studies on 5 4 Nitrophenyl Furfural D4

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of 5-(4-nitrophenyl)furfural-d4. By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties and reactivity descriptors that govern its chemical behavior.

The electronic structure of 5-(4-nitrophenyl)furfural is characterized by the interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating furan (B31954) ring, connected through a phenyl group. This arrangement leads to a significant intramolecular charge transfer, which can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis. The presence of the deuterium (B1214612) atom at the furfuraldehyde position is not expected to significantly alter the ground-state electronic distribution compared to its protium counterpart, as isotopic substitution does not change the potential energy surface of the molecule within the Born-Oppenheimer approximation.

Key reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For molecules with similar structures, such as other nitrophenyl derivatives, DFT calculations have been instrumental in elucidating these properties.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Nitrophenyl Aromatic Aldehyde (Note: Data presented here is illustrative and based on typical values for structurally similar compounds calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, as direct data for the target molecule is not available in the literature.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.7 eV
Ionization Potential6.5 eV
Electron Affinity2.8 eV
Electronegativity (χ)4.65 eV
Chemical Hardness (η)1.85 eV
Global Electrophilicity Index (ω)5.84 eV

Data is illustrative and not from a direct study on 5-(4-Nitrophenyl)furfural-d4.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for the structural elucidation of new compounds and for validating experimental findings.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. While experimental ¹H NMR spectra for the non-deuterated 5-(4-nitrophenyl)furfural are available, a computational study on the deuterated analogue would be necessary to precisely predict the effect of the deuterium substitution. The primary effect would be the disappearance of the aldehydic proton signal in the ¹H NMR spectrum. Secondary isotopic effects would cause small but measurable shifts in the chemical shifts of neighboring carbon and proton nuclei. These isotopic shifts arise from the subtle changes in vibrational averaging of the molecular geometry upon deuteration.

Infrared Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through frequency calculations at the optimized geometry of the molecule. For 5-(4-nitrophenyl)furfural-d4, the most significant difference compared to the non-deuterated compound would be the shift of the C-D stretching vibration to a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibration (around 2700-2800 cm⁻¹). This is a direct consequence of the heavier mass of deuterium.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The UV-Vis spectrum of 5-(4-nitrophenyl)furfural is expected to be dominated by π→π* transitions within the conjugated system. The intramolecular charge transfer character of the molecule will likely result in a strong absorption band in the UV region. Deuteration at the aldehyde position is not expected to cause a significant shift in the λmax of the electronic transitions, as these are primarily dependent on the electronic structure of the π-system.

Table 2: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data for 5-(4-Nitrophenyl)furfural and its d4-analogue (Note: Predicted data is illustrative. Experimental data for the non-deuterated compound is available in the literature.)

Spectroscopic TechniqueParameterExperimental (H-analogue)Predicted (d4-analogue)
¹H NMRAldehydic Proton (δ)~9.7 ppmAbsent
¹³C NMRAldehydic Carbon (δ)~178 ppm~177.8 ppm (illustrative isotopic shift)
IRC-H stretch (aldehyde)~2750 cm⁻¹Absent
IRC-D stretch (aldehyde)Not Applicable~2150 cm⁻¹
UV-Visλmax~350 nm~350 nm

Predicted data for the d4-analogue is hypothetical and based on established principles of isotopic effects.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool to investigate the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. For 5-(4-nitrophenyl)furfural-d4, several types of reactions could be of interest, including nucleophilic addition to the carbonyl group and reactions involving the nitro group.

DFT calculations can be used to map out the potential energy surface for a given reaction. The structures of reactants, products, and transition states are optimized, and their energies are calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For instance, the reduction of the nitro group to an amino group is a common reaction for nitroaromatic compounds. A computational study could elucidate the stepwise mechanism of this reduction, identifying intermediates and transition states. Similarly, the mechanism of nucleophilic addition to the carbonyl group can be modeled, providing insights into the stereochemistry of the reaction.

The substitution of hydrogen with deuterium at the aldehydic position can lead to a kinetic isotope effect (KIE), where the rate of the reaction is different for the deuterated and non-deuterated compounds. If the C-D bond is broken or its vibrational environment is significantly altered in the rate-determining step, a primary KIE is expected. Computational modeling can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both isotopologues.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Addition Reaction (Note: This data is purely illustrative and not based on a specific study of the target molecule.)

Reaction StepReactantTransition State Energy (kcal/mol)Product
Nucleophilic Attack5-(4-Nitrophenyl)furfural + Nu⁻15.2Intermediate Adduct
ProtonationIntermediate Adduct + H⁺5.8Final Product

This table illustrates the type of data that would be generated from a reaction pathway modeling study.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape and dynamic behavior of molecules.

Conformational Analysis: 5-(4-Nitrophenyl)furfural has several rotatable bonds, including the bond between the phenyl and furan rings and the bond between the furan ring and the aldehyde group. A systematic conformational search can be performed using computational methods to identify the low-energy conformers of the molecule. This typically involves rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most stable spatial arrangement of the molecule and the energy barriers between different conformers. For structurally similar molecules like 5-phenyl-2-furaldehyde derivatives, computational studies have been used to explore their conformational preferences.

Molecular Dynamics Simulations: MD simulations provide a time-resolved picture of the molecular motions by solving Newton's equations of motion for the atoms in the molecule. An MD simulation of 5-(4-nitrophenyl)furfural-d4 in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its environment and how its conformation fluctuates over time. This information is particularly valuable for understanding the molecule's behavior in solution and its potential interactions with biological macromolecules. For instance, MD simulations of furfural (B47365) in aqueous solutions have provided insights into its hydration and aggregation behavior.

Table 4: Illustrative Conformational Analysis Data for a Phenyl-Furan Linkage (Note: This data is hypothetical and intended to illustrate the output of a conformational analysis.)

Dihedral Angle (Phenyl-Furan)Relative Energy (kcal/mol)Population (%)
0° (planar)0.065
30°1.220
60°3.510
90° (perpendicular)5.05

This table demonstrates the type of information obtained from a computational conformational analysis.

Computational Investigation of Isotopic Effects on Molecular Properties and Reactivity

The substitution of a hydrogen atom with its heavier isotope, deuterium, leads to subtle but measurable changes in various molecular properties and can affect the rates of chemical reactions. These isotopic effects are quantum mechanical in nature and arise primarily from the difference in the zero-point vibrational energy (ZPVE) between a C-H and a C-D bond.

Effect on Molecular Properties: The lower ZPVE of the C-D bond compared to the C-H bond leads to a slightly shorter and stronger bond. This can have a cascade of small effects on other molecular properties. For instance, deuterium substitution can lead to small changes in NMR chemical shifts, not only for the directly attached carbon but also for atoms several bonds away (secondary isotope effects). Computational methods can accurately predict these isotopic shifts by calculating the vibrational averaging of the NMR shielding tensors for both the deuterated and non-deuterated molecules.

Effect on Reactivity (Kinetic Isotope Effect): As mentioned in section 5.3, if the C-H bond is broken or its vibrational state is significantly altered in the rate-determining step of a reaction, a kinetic isotope effect (KIE) is observed. A primary KIE (kH/kD > 1) is expected when the C-H bond is broken in the transition state, as the ZPVE difference between the C-H and C-D bonds is reduced in the transition state, leading to a lower activation energy for the C-H bond cleavage. Computational chemistry provides a framework for calculating KIEs by determining the ZPVEs of the reactants and the transition state for both isotopologues.

The study of isotopic effects in 5-(4-nitrophenyl)furfural-d4 would provide valuable information about the nature of its chemical bonds and the mechanisms of its reactions. For example, measuring and calculating the KIE for a reaction involving the aldehyde group could confirm whether the C-H(D) bond cleavage is part of the rate-determining step.

Table 5: Theoretical Isotopic Effects on Selected Molecular Properties (Note: The values presented are illustrative of the magnitude of typical deuterium isotope effects.)

PropertyIsotopic Effect (H vs. D)
C-H/C-D Bond LengthC-D is slightly shorter
C-H/C-D Vibrational Frequencyν(C-D) < ν(C-H)
¹³C NMR Chemical Shift (α-carbon)Small upfield shift (negative isotope shift)
Kinetic Isotope Effect (kH/kD)> 1 for reactions involving C-H/C-D bond cleavage in the rate-determining step

This table summarizes the general trends expected for deuterium isotope effects.

Applications of 5 4 Nitrophenyl Furfural D4 in Specialized Chemical Research

Role as a Building Block in Complex Heterocyclic and Bioactive Scaffold Synthesis

5-(4-Nitrophenyl)furfural, the non-deuterated analogue of 5-(4-Nitrophenyl)furfural-d4, is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Furfural (B47365) and its derivatives are fundamental building blocks for creating furan-based chemicals, which are precursors to bioactive molecules and pharmaceuticals. The aldehyde functional group and the furan (B31954) ring's reactivity allow for various chemical transformations, including condensation, cyclization, and substitution reactions. These reactions lead to the formation of more complex molecular architectures, such as those found in medicinal chemistry.

The introduction of a 4-nitrophenyl group at the 5-position of the furan ring adds another layer of functionality, influencing the electronic properties of the molecule and providing a site for further chemical modification. This makes 5-(4-nitrophenyl)furfural a valuable starting material for synthesizing novel heterocyclic systems with potential biological activity. While specific examples utilizing the deuterated form are not extensively documented, the chemical principles governing the reactivity of the non-deuterated compound are directly applicable. The deuterated version would be employed in these synthetic pathways to create isotopically labeled analogues of complex heterocyclic and bioactive scaffolds, primarily for use in metabolic studies or as internal standards in quantitative analyses of these synthesized compounds.

Precursor CompoundReaction TypeResulting Heterocyclic ScaffoldPotential Application
5-(4-Nitrophenyl)furfuralCondensation with aminesSchiff bases, ImidazolesMedicinal chemistry intermediates
5-(4-Nitrophenyl)furfuralCyclization with active methylene compoundsCoumarins, ChromenesPharmaceutical synthesis
5-(4-Nitrophenyl)furfuralMulti-component reactionsDihydropyrimidinonesBioactive compound libraries

Precursor for Advanced Organic Materials and Functional Polymers

Furfural and its derivatives are recognized as key renewable platform chemicals for the production of bio-based polymers. The furan ring is a rigid structure that can impart desirable thermal and mechanical properties to polymers. The aldehyde group of 5-(4-nitrophenyl)furfural provides a reactive handle for polymerization reactions, such as condensation polymerization with phenols or amines to form furan-based resins.

The presence of the nitrophenyl group can further enhance the properties of the resulting polymers, potentially improving their thermal stability, conductivity, or optical properties. While direct polymerization of 5-(4-Nitrophenyl)furfural-d4 is not a common application, its non-deuterated counterpart serves as a monomer for creating novel functional polymers. The deuterated analogue would be invaluable in studies aimed at understanding the degradation mechanisms of these polymers, where the deuterium (B1214612) labels can act as tracers to follow the breakdown pathways under various environmental conditions.

MonomerPolymerization MethodPolymer TypePotential Application
5-(4-Nitrophenyl)furfuralCondensation with phenolsFuran-phenol resinsThermosetting plastics, Composites
5-(4-Nitrophenyl)furfuralReaction with diaminesPolyiminesHigh-performance materials
5-(4-Nitrophenyl)furfuralKnoevenagel condensationFunctional polymersOrganic electronics, Photonics

Applications in Analytical Chemistry as an Internal Standard or Tracer

One of the most direct and significant applications of 5-(4-Nitrophenyl)furfural-d4 is in analytical chemistry, specifically as an internal standard for quantitative analysis using mass spectrometry-based methods like GC-MS and LC-MS. researchgate.net Isotopically labeled compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass-to-charge ratio.

In a typical analytical workflow, a known amount of the deuterated standard is added to a sample at the beginning of the preparation process. Since the deuterated standard behaves identically to the analyte of interest during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification can be achieved. A study on the determination of 5-nitro-2-furaldehyde, a related compound, highlighted the potential of furfural-d4 (FU-D4) as an effective internal standard. researchgate.net This demonstrates the utility of deuterated furfural derivatives in analytical methods for detecting and quantifying trace levels of structurally similar compounds in complex matrices. researchgate.net

Analytical TechniqueRole of 5-(4-Nitrophenyl)furfural-d4Advantage
Gas Chromatography-Mass Spectrometry (GC-MS)Internal StandardCorrects for variations in injection volume and ionization efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS)Internal StandardCompensates for matrix effects and variations in sample preparation. researchgate.net
Tracer StudiesIsotopic TracerAllows for the tracking of the compound through biological or environmental systems.

Development of Novel Catalytic Systems Utilizing Furfural Derivatives

The catalytic conversion of biomass-derived furfural into valuable chemicals and fuels is a cornerstone of modern biorefinery research. frontiersin.orgmdpi.com Furfural and its derivatives can undergo a variety of catalytic transformations, including hydrogenation, oxidation, and decarbonylation, to produce a wide range of products. lidsen.com The development of efficient and selective catalysts is crucial for these processes.

While 5-(4-Nitrophenyl)furfural-d4 itself is not typically a catalyst, it can be used as a probe molecule to study the performance and mechanisms of novel catalytic systems. For instance, in catalytic hydrogenation reactions, the use of a deuterated substrate can provide insights into the reaction pathway and the nature of the active sites on the catalyst. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can be measured to determine if the cleavage of a carbon-deuterium bond is the rate-determining step of the reaction. This information is invaluable for designing more efficient catalysts.

Catalytic ProcessRole of Furfural DerivativeInformation Gained
HydrogenationSubstrateUnderstanding of reaction mechanism and active sites.
OxidationSubstrateElucidation of oxidation pathways and catalyst selectivity.
C-H ActivationSubstrateProbing the reactivity of specific C-H bonds in the furan ring.

Probing Reaction Mechanisms and Biosynthetic Pathways via Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and biosynthetic pathways. mdpi.com By replacing a specific atom in a molecule with its isotope, researchers can track the fate of that atom through a complex series of chemical or biological transformations. mdpi.com The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can lead to a kinetic isotope effect (KIE), providing critical information about the rate-determining step of a reaction.

Deuterated aldehydes, including deuterated furfural derivatives, are valuable tools in these mechanistic studies. beilstein-journals.orgresearchgate.net For example, in the study of enzyme-catalyzed reactions, introducing a deuterated substrate can help to determine whether a C-H bond cleavage is involved in the enzymatic mechanism. Similarly, in synthetic organic chemistry, the use of deuterated starting materials can help to distinguish between different possible reaction pathways. mdpi.com While specific studies on 5-(4-Nitrophenyl)furfural-d4 in this context are not widely reported, the principles of isotopic labeling are broadly applicable, and this compound would be a suitable tool for investigating reactions involving the furfural moiety.

Research AreaApplication of Isotopic LabelingKey Insight
Organic SynthesisMechanistic StudiesDetermination of rate-determining steps and reaction intermediates. mdpi.com
EnzymologyProbing Enzyme MechanismsIdentification of C-H bond cleavage in catalytic cycles.
Metabolic ResearchTracer StudiesElucidation of metabolic pathways and fate of xenobiotics. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation and Identification in Complex Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation and identification of 5-(4-Nitrophenyl)furfural-d4, particularly within complex biological or environmental matrices. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analytes, GC-MS offers high chromatographic resolution. While direct analysis of 5-(4-Nitrophenyl)furfural-d4 might be feasible, derivatization is often employed for similar compounds to improve volatility and thermal stability. For instance, silylation is a common derivatization technique for furan (B31954) derivatives, which could be applied here. nih.gov The mass spectrometer allows for the selective detection of the deuterated compound based on its unique mass-to-charge ratio (m/z), distinguishing it from the endogenous, non-labeled analogue and other matrix components. Methods developed for furan derivatives in food matrices, often utilizing a capillary column like a HP-5MS, can be adapted for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly versatile and particularly well-suited for analyzing less volatile and thermally labile compounds. A reversed-phase LC system coupled with a tandem mass spectrometer (MS/MS) would be the method of choice for analyzing 5-(4-Nitrophenyl)furfural-d4 in complex liquid samples. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. shimadzu.comresearchgate.net This technique has been successfully applied to the analysis of nitrophenols and furanic compounds in various matrices. mdpi.com The deuterated nature of 5-(4-Nitrophenyl)furfural-d4 makes it an ideal internal standard for the quantification of the non-labeled 5-(4-Nitrophenyl)furfural.

Table 1: Exemplary Chromatographic Conditions for Structurally Similar Compounds

ParameterGC-MS (for Furan Derivatives) nih.govLC-MS/MS (for Nitrophenols) shimadzu.com
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Kinetex PFP (100 mm x 2.10 mm, 2.6 µm)
Mobile Phase/Carrier Gas HeliumA: Water, B: Methanol (Gradient)
Injection Mode SplitlessAutosampler
Ionization Mode Electron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Development of Specific Probes or Sensors Based on the Compound's Unique Reactivity

The development of specific probes or sensors for the real-time detection of 5-(4-Nitrophenyl)furfural-d4 would likely exploit the chemical reactivity of its functional groups: the aldehyde and the nitroaromatic moiety. While specific sensors for this deuterated compound are not documented, principles from sensors designed for similar structures can be applied.

Aldehyde-Reactive Probes: Fluorescent chemosensors are a promising avenue. Many sensors for aldehydes are based on the nucleophilic addition reaction with the aldehyde group to form a new compound with altered photophysical properties. nih.gov For example, probes containing a diamine moiety can react with aldehydes to form a benzimidazole, leading to a "turn-on" fluorescence response. nih.gov A sensor for 5-(4-Nitrophenyl)furfural-d4 could be designed based on this principle, where the interaction would trigger a measurable optical signal.

Nitroaromatic-Sensing Platforms: The electron-deficient nature of the nitrophenyl group can be exploited for sensor development. Materials with electron-rich architectures, such as certain conjugated polymers or diketopyrrolopyrroles, can exhibit fluorescence quenching upon interaction with nitroaromatic compounds through photoinduced electron transfer. acs.org A sensor array could be designed to produce a specific colorimetric "fingerprint" upon exposure to the analyte. illinois.edu The unique vibrational frequencies of the nitro group could also be targeted by surface-enhanced Raman spectroscopy (SERS)-based sensors.

Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis and Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantification. mdpi.com It is considered a primary reference method by metrological institutes. The principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry.

In the context of analyzing the non-deuterated 5-(4-Nitrophenyl)furfural, 5-(4-Nitrophenyl)furfural-d4 serves as the ideal internal standard. Because the labeled standard is chemically and physically almost identical to the analyte, it can compensate for sample loss during preparation and for variations in instrument response. nih.gov This makes IDMS particularly robust for trace analysis in complex matrices where significant sample cleanup is required. nih.gov The method has been successfully applied to the quantification of nitrofuran metabolites in food products, demonstrating its reliability for regulatory and research purposes. researchgate.netscilit.com

The quantification is based on measuring the intensity ratio of a specific mass transition for the native analyte and its deuterated analogue. This approach minimizes uncertainties associated with matrix effects and extraction efficiency, leading to highly accurate and reliable quantitative results.

Future Research Directions and Emerging Avenues for 5 4 Nitrophenyl Furfural D4 Research

Development of More Sustainable and Green Synthetic Routes

The synthesis of 5-(4-Nitrophenyl)furfural and its deuterated analogue currently relies on classical synthetic methodologies. Future research should prioritize the development of more environmentally benign and sustainable routes, drawing inspiration from the broader advancements in green chemistry for furan (B31954) derivatives. rsc.orgmdpi.com Furfural (B47365), the precursor to the furan moiety, is a promising renewable platform molecule derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. nih.govrsc.org Research should focus on adapting these bio-based pathways for the synthesis of the target molecule.

Key areas for investigation include:

Catalytic C-H Activation: Direct arylation of deuterated furfural (furfural-d4) at the C5 position with a suitable nitrophenyl source using heterogeneous or homogeneous catalysts. This would reduce the number of synthetic steps and minimize waste.

Biocatalysis and Chemoenzymatic Synthesis: Employing enzymes, such as transaminases, for specific transformations under mild conditions could offer a greener alternative to traditional chemical methods. nih.govrsc.org Chemoenzymatic strategies that combine the efficiency of biocatalysis with the versatility of chemical synthesis present a promising approach. nih.gov

Use of Greener Solvents and Reaction Conditions: Exploring the use of ionic liquids, deep eutectic solvents, or water as reaction media can significantly reduce the environmental impact of the synthesis. frontiersin.org Microwave-assisted and flow chemistry techniques could also enhance reaction efficiency and reduce energy consumption.

Table 1: Potential Green Synthetic Strategies

Strategy Description Potential Advantages
Direct C-H Arylation Catalytic coupling of furfural-d4 with a 4-nitrophenyl precursor. Atom economy, reduced steps, potential for catalyst recycling.
Biocatalytic Routes Use of enzymes for key synthetic steps. High selectivity, mild reaction conditions, reduced byproducts. acs.org
Flow Chemistry Continuous synthesis in a microreactor system. Improved safety, better process control, easier scalability.

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, lower energy consumption. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of 5-(4-Nitrophenyl)furfural-d4, featuring an aldehyde group, an electron-rich furan ring, and an electron-withdrawing nitrophenyl substituent, suggests a rich and complex reactivity profile. csic.es Future research should aim to uncover novel transformations beyond the standard reactions of aldehydes and furans. csic.esjmchemsci.com

The presence of deuterium (B1214612) atoms on the furan ring is a crucial feature. Investigating the kinetic isotope effect (KIE) in reactions involving the cleavage of the C-D bonds can provide profound insights into reaction mechanisms. For instance, in electrophilic substitution reactions on the furan ring, a significant KIE would indicate that the C-H (or C-D) bond breaking is a rate-determining step.

Potential areas for exploration include:

Asymmetric Catalysis: Development of enantioselective transformations of the aldehyde group to produce chiral alcohols, amines, or other valuable derivatives.

Diels-Alder Reactions: While the electron-withdrawing nature of the substituents deactivates the furan ring for normal electron demand Diels-Alder reactions, exploring inverse electron demand cycloadditions could lead to novel heterocyclic scaffolds. rsc.org

Photoredox Catalysis: Utilizing the photochemical properties of the nitrophenyl group to initiate novel radical-based transformations.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening of the furan ring to yield highly functionalized linear structures, which are valuable synthetic intermediates. researchgate.net

Integration into Supramolecular Assemblies and Frameworks

The planar structure, aromatic character, and presence of heteroatoms (oxygen and nitrogen) in 5-(4-Nitrophenyl)furfural-d4 make it an excellent candidate for constructing ordered supramolecular structures. rsc.org The interplay of π-π stacking interactions from the furan and phenyl rings, along with potential hydrogen bonding involving the aldehyde and nitro groups, can direct the self-assembly process. rsc.org

Future research could focus on:

Liquid Crystals: Designing and synthesizing derivatives of 5-(4-Nitrophenyl)furfural-d4 that exhibit liquid crystalline phases. The deuteration could be used as a tool to study molecular dynamics and ordering within these phases using techniques like deuterium NMR spectroscopy.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the furan oxygen, aldehyde oxygen, or the nitro group as coordination sites for metal ions to build porous frameworks. These materials could have applications in gas storage or separation, with the deuterated ligand serving as a spectroscopic probe to study host-guest interactions.

Organic Co-crystals: Exploring the co-crystallization of 5-(4-Nitrophenyl)furfural-d4 with other organic molecules to create materials with tailored optical or electronic properties.

Advanced Applications in Interdisciplinary Research Fields

The unique combination of a furan core, a nitrophenyl group, and deuterium labels positions 5-(4-Nitrophenyl)furfural-d4 for a range of applications in interdisciplinary fields, particularly in materials science and mechanistic studies.

Table 2: Potential Interdisciplinary Applications

Field Application Role of Deuterium
Materials Science Monomer for synthesizing deuterated polymers with specific properties. Probe for studying polymer degradation, chain mobility, and water absorption using techniques like neutron scattering and solid-state NMR.
Catalysis Research Mechanistic probe for studying catalytic transformations of furfural derivatives. Elucidate reaction pathways and rate-determining steps through kinetic isotope effect studies.
Environmental Science Isotopic tracer to study the environmental fate and degradation of nitroaromatic and furan-based compounds. Track the molecule and its degradation products in complex environmental matrices using mass spectrometry.

| Analytical Chemistry | Internal standard for quantitative analysis of the non-deuterated analogue and related compounds by isotope dilution mass spectrometry. | Provides a highly accurate and precise method for quantification due to its similar chemical behavior but distinct mass. |

In polymer science, incorporating this deuterated monomer into furan-based polymers could allow for detailed studies of polymer dynamics, degradation mechanisms, and interactions with other molecules using techniques that are sensitive to isotopic substitution. researchgate.netresearchgate.net

Potential for Derivatization into Novel Scaffolds for Chemical Probes (avoiding clinical applications)

The aldehyde functionality in 5-(4-Nitrophenyl)furfural-d4 is a versatile chemical handle for the synthesis of a diverse library of derivatives. csic.esjmchemsci.com This opens up the possibility of creating novel molecular scaffolds for use as chemical probes in non-clinical settings.

Future synthetic efforts could target:

Fluorescent Probes: Condensation of the aldehyde with various amino-functionalized fluorophores to create Schiff base derivatives. The photophysical properties of these probes could be sensitive to their local environment (e.g., polarity, viscosity), making them useful for studying materials or chemical processes.

Redox-Sensing Probes: The nitroaromatic group is redox-active. Derivatives could be designed to act as probes for monitoring redox processes in chemical or environmental systems, for instance, through electrochemical or spectroscopic methods.

Affinity-Based Probes: The core scaffold can be elaborated with specific binding groups for targeted applications. For example, by attaching a group that selectively binds to a particular metal ion, the resulting molecule could serve as a sensor for that ion in environmental samples.

The deuterium labeling in these probes would provide a unique mass signature, facilitating their identification and quantification in complex mixtures by mass spectrometry, and could also be used to fine-tune their properties or to study the mechanisms of their interactions with their targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.